3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H14ClF2NO2 and its molecular weight is 241.66 g/mol. The purity is usually 95%.
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Mechanism of Action
- The pyrrolidine ring in the compound provides a versatile scaffold for binding to proteins, enzymes, or receptors. Its sp³-hybridized carbons allow efficient exploration of the pharmacophore space .
Target of Action
Pharmacokinetics
- Information is not available, but it likely enters the bloodstream via oral or other routes. No data on volume of distribution. Unknown, but liver enzymes may play a role. Not specified. ADME properties (absorption, distribution, metabolism, excretion) influence bioavailability .
Biochemical Analysis
Biochemical Properties
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound is known to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . The nature of these interactions often involves binding to active sites of enzymes, potentially inhibiting or activating their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, changes in gene expression profiles have been noted, which can impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can either inhibit or activate enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of normal cellular processes, and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s influence on metabolic pathways is a key area of research, as it can provide insights into its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBDKLJNBKGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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